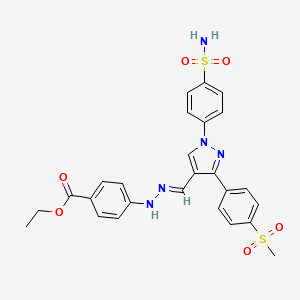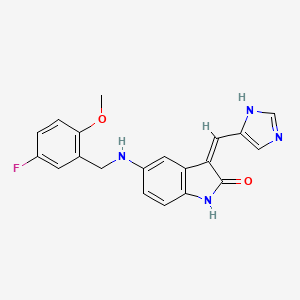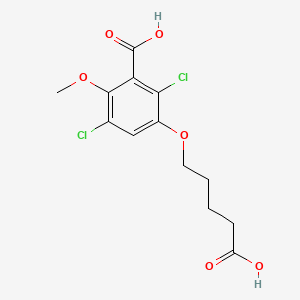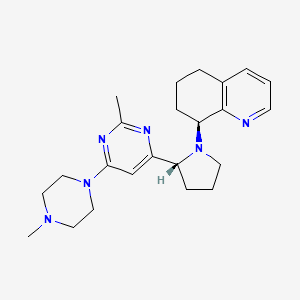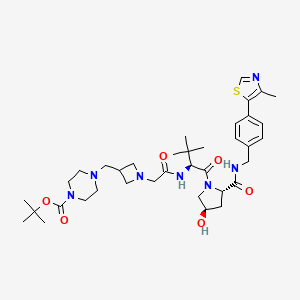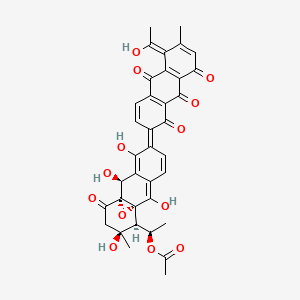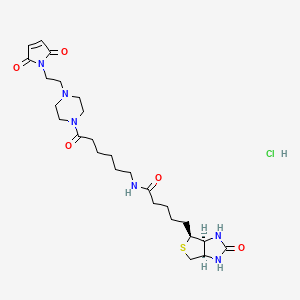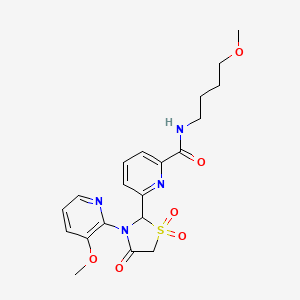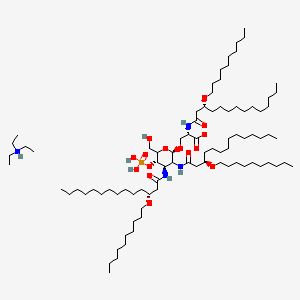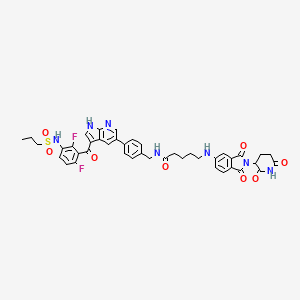
Hdac-IN-63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-63 is a dual inhibitor targeting both Fms-like tyrosine kinase 3 and histone deacetylase 1. It has shown significant potential in the treatment of acute myeloid leukemia by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-63 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under conditions that promote the formation of the desired core structure.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:
Scaling up reactions: Ensuring that the reactions can be scaled up without compromising the yield or purity.
Process optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups, resulting in modified compounds.
Scientific Research Applications
Hdac-IN-63 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.
Biology: Investigated for its role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase and Fms-like tyrosine kinase 3
Mechanism of Action
Hdac-IN-63 exerts its effects by inhibiting the activity of histone deacetylase 1 and Fms-like tyrosine kinase 3. This inhibition leads to:
Altered gene expression: By inhibiting histone deacetylase 1, this compound promotes the acetylation of histones, resulting in changes in chromatin structure and gene expression.
Inhibition of cell proliferation: Inhibition of Fms-like tyrosine kinase 3 disrupts signaling pathways involved in cell proliferation, leading to reduced cancer cell growth.
Induction of apoptosis: The compound induces programmed cell death in cancer cells by activating apoptotic pathways
Comparison with Similar Compounds
Hdac-IN-63 is unique in its dual inhibition of histone deacetylase 1 and Fms-like tyrosine kinase 3. Similar compounds include:
Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Gilteritinib: A Fms-like tyrosine kinase 3 inhibitor used in the treatment of acute myeloid leukemia.
This compound stands out due to its dual-targeting mechanism, which offers a broader range of therapeutic effects compared to single-target inhibitors .
Properties
Molecular Formula |
C25H26Cl2N6O3 |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C25H26Cl2N6O3/c26-18-6-5-7-19(27)17(18)14-33-15-28-20-11-10-16(12-22(20)33)21-13-23(31-30-21)29-24(34)8-3-1-2-4-9-25(35)32-36/h5-7,10-13,15,36H,1-4,8-9,14H2,(H,32,35)(H2,29,30,31,34) |
InChI Key |
QDZSPZAGUMSAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2C=C(C=C3)C4=CC(=NN4)NC(=O)CCCCCCC(=O)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


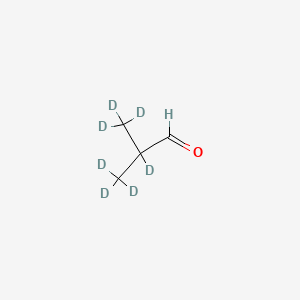
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
